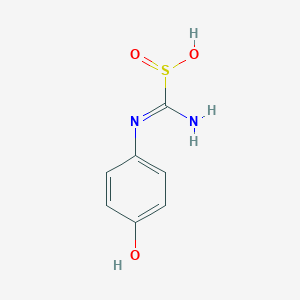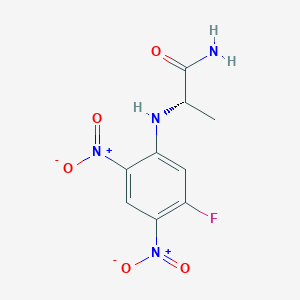![molecular formula C10H17NO B138465 1-(8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)ethanone CAS No. 137270-33-8](/img/structure/B138465.png)
1-(8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)ethanone, also known as Methylphenidate, is a psychostimulant drug that is commonly used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. It is a Schedule II controlled substance due to its potential for abuse and addiction.
Wirkmechanismus
1-(8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)ethanoneate works by inhibiting the reuptake of dopamine and norepinephrine in the brain, which leads to an increase in their levels. This increase in neurotransmitter levels helps to improve attention and focus, and also has an effect on mood and motivation.
Biochemical and Physiological Effects:
1-(8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)ethanoneate has been shown to have a number of biochemical and physiological effects. It increases heart rate and blood pressure, and can also cause changes in body temperature and appetite. It has also been shown to increase the release of certain hormones, such as cortisol and growth hormone.
Vorteile Und Einschränkungen Für Laborexperimente
1-(8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)ethanoneate has a number of advantages for use in lab experiments. It is a well-studied drug with a known mechanism of action, which makes it useful for testing hypotheses related to dopamine and norepinephrine signaling. However, it is important to note that 1-(8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)ethanoneate is a controlled substance and must be used in accordance with local regulations and guidelines.
Zukünftige Richtungen
There are a number of future directions for research on 1-(8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)ethanoneate. One area of interest is the potential use of 1-(8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)ethanoneate in treating cognitive impairment in conditions such as Alzheimer's disease. Another area of interest is the development of new drugs that target the dopamine and norepinephrine systems in the brain, which may have fewer side effects than 1-(8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)ethanoneate. Additionally, there is ongoing research into the long-term effects of 1-(8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)ethanoneate use, particularly in children and adolescents.
Synthesemethoden
1-(8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)ethanoneate is synthesized through a multi-step process that involves the reaction of piperidine with ethyl acetoacetate to form ethyl 2-piperidinylacetate. This intermediate is then hydrolyzed to form 2-piperidone, which is subsequently reacted with methyl iodide to form 1-(8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)ethanoneate.
Wissenschaftliche Forschungsanwendungen
1-(8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)ethanoneate has been extensively studied for its therapeutic effects in treating ADHD and narcolepsy. It works by increasing the levels of dopamine and norepinephrine in the brain, which helps to improve attention and focus. It has also been studied for its potential use in treating other conditions such as depression, schizophrenia, and cognitive impairment.
Eigenschaften
CAS-Nummer |
137270-33-8 |
|---|---|
Produktname |
1-(8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)ethanone |
Molekularformel |
C10H17NO |
Molekulargewicht |
167.25 g/mol |
IUPAC-Name |
1-(8-methyl-8-azabicyclo[3.2.1]octan-2-yl)ethanone |
InChI |
InChI=1S/C10H17NO/c1-7(12)9-5-3-8-4-6-10(9)11(8)2/h8-10H,3-6H2,1-2H3 |
InChI-Schlüssel |
XJKOKOSRRZGZLF-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CCC2CCC1N2C |
Kanonische SMILES |
CC(=O)C1CCC2CCC1N2C |
Synonyme |
Ethanone, 1-(8-methyl-8-azabicyclo[3.2.1]oct-2-yl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




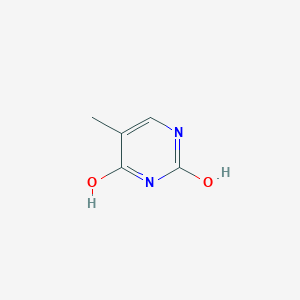

![N-[(2R,3R,4R,5S,6R)-2-[[(3S,4S,5R,6S)-4-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B138389.png)
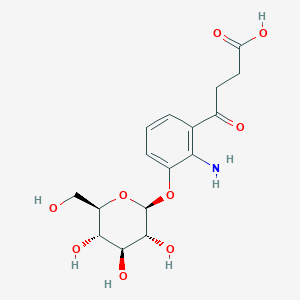
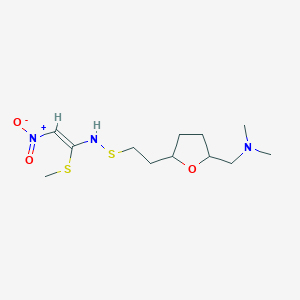

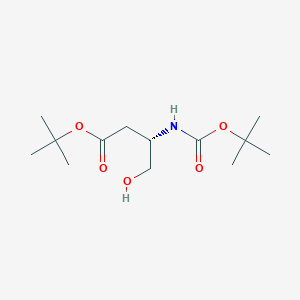
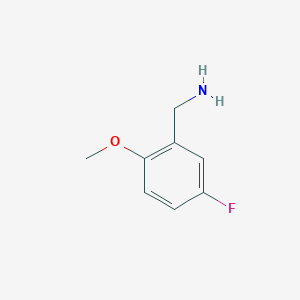
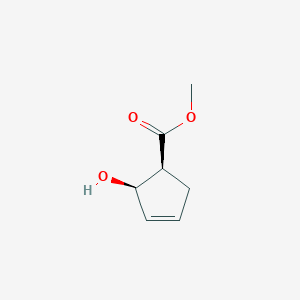

![(2R,4S,5R,7R,8S,9R,13R,14S,15R,16S,18S,19R)-5,14,15,16,19,20-hexahydroxy-7,9,13-trimethyl-5-(2-methylpropyl)pentacyclo[10.8.0.02,9.04,8.013,18]icosan-3-one](/img/structure/B138409.png)
